![molecular formula C25H31ClN2O2RuS B6310354 Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(S,S)-MsDpen] CAS No. 329371-25-7](/img/structure/B6310354.png)

Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(S,S)-MsDpen]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

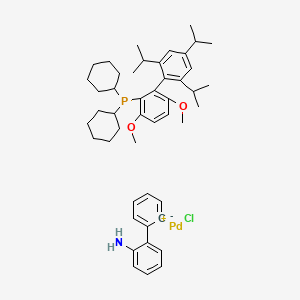

The compound is a chiral diamine ligand complexed with ruthenium . It is used for the asymmetric transfer hydrogenation of a variety of imines . The complex is structurally similar to (benzene)ruthenium dichloride dimer .

Synthesis Analysis

The dimer is prepared by the reaction of the phellandrene with hydrated ruthenium trichloride . At high temperatures, it exchanges with other arenes . The compound reacts with Lewis bases to give monometallic adducts .Molecular Structure Analysis

The compound adopts pseudo-octahedral piano-stool structures . The molecular weight of the compound is 612.39 .Chemical Reactions Analysis

The compound is used as a catalyst for the asymmetric transfer hydrogenation of a variety of imines . It is also used to prepare catalysts (by monomerization with dppf) used in borrowing hydrogen catalysis, a catalytic reaction that is based on the activation of alcohols towards nucleophilic attack .Physical And Chemical Properties Analysis

The compound is a red solid . It has a melting point of 247 to 250 °C and decomposes at this temperature . It is slightly soluble in water, with hydrolysis .Applications De Recherche Scientifique

Asymmetric Transfer Hydrogenation

RuCl(p-cymene)[(S,S)-Ts-DPEN] is a chiral diamine ligand complexed with ruthenium, which can be used for the asymmetric transfer hydrogenation of a variety of imines . This process is crucial in the synthesis of chiral amines, which are important building blocks in pharmaceuticals and fine chemicals.

Catalyst in Organic Synthesis

Ruthenium complexes are often used as catalysts in organic synthesis due to their ability to facilitate a variety of reactions. For example, they can be used in the hydrogenation of carbonyl compounds, the hydration of nitriles, and the dehydrogenation of alcohols .

3. Development of New Drugs and Medical Treatments Scientific research has numerous applications in medicine and healthcare, including the development of new drugs and medical treatments . Ruthenium complexes have been studied for their potential use in cancer therapy due to their ability to interact with DNA and proteins.

Mécanisme D'action

Target of Action

It is known that ruthenium complexes are often used in the field of medicinal chemistry due to their potential anticancer properties . They can interact with various biological targets, including DNA, proteins, and enzymes, disrupting their normal function and leading to cell death .

Mode of Action

MFCD16294988 is a chiral diamine ligand complexed with ruthenium . It is used for the asymmetric transfer hydrogenation of a variety of imines It is known that ruthenium complexes can interact with biological molecules through various mechanisms, such as intercalation into dna, binding to proteins, or inhibition of enzymes .

Biochemical Pathways

Ruthenium complexes are known to interfere with several cellular processes, including dna replication, protein synthesis, and enzymatic activity, which can lead to cell death .

Pharmacokinetics

It is known that the pharmacokinetic properties of ruthenium complexes can vary widely depending on their chemical structure . Factors such as lipophilicity, charge, and molecular size can influence their absorption, distribution, metabolism, and excretion .

Result of Action

Ruthenium complexes are known to induce cell death in cancer cells through various mechanisms, including apoptosis (programmed cell death), necrosis (cell death due to injury), and autophagy (self-degradation of cellular components) .

Action Environment

The action, efficacy, and stability of MFCD16294988 can be influenced by various environmental factors. These can include the pH of the environment, the presence of other ions or molecules, and the temperature . For instance, the stability of ruthenium complexes can be affected by the presence of reducing agents, which can lead to the reduction of ruthenium(III) to ruthenium(II) .

Propriétés

IUPAC Name |

[(1S,2S)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N2O2S.C10H14.ClH.Ru/c1-20(18,19)17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12;1-8(2)10-6-4-9(3)5-7-10;;/h2-11,14-15H,16H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t14-,15-;;;/m0.../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPFGRNIWPPSEW-CEHYLXJWSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C.CS(=O)(=O)[N-]C(C1=CC=CC=C1)C(C2=CC=CC=C2)N.Cl[Ru+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C)C.CS(=O)(=O)[N-][C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N.Cl[Ru+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31ClN2O2RuS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1S,2S)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

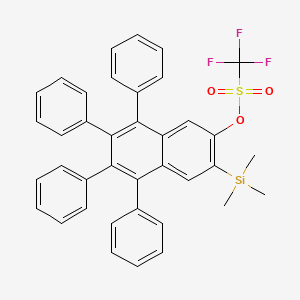

![9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate](/img/structure/B6310278.png)

![TriPhphosphine(1,5-cyoctadiene)[1,3-bis(2,4,6-trimethylPh)imidazol-2-ylidene]Ir(I) PF6, 98%](/img/structure/B6310323.png)